7,4'-Dimethoxyflavone
CAS No.: 20979-50-4
Cat. No.: VC21348323
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20979-50-4 |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |
Standard InChI Key | LGTXUFBDCDFQIU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Chemical Structure and Properties
7,4'-Dimethoxyflavone belongs to the class of O-methylated flavonoids, specifically 7-O-methylated flavonoids. These are characterized by methoxy groups attached to the C7 atom of the flavonoid backbone . The compound has a molecular formula of C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol .
Structural Characteristics
The IUPAC name of 7,4'-Dimethoxyflavone is 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one . Its structure consists of a basic flavone skeleton with methoxy groups at positions 7 and 4'. This structural arrangement contributes to its biological activities and physicochemical properties.
Physicochemical Properties
7,4'-Dimethoxyflavone's limited water solubility is a significant characteristic that affects its bioavailability and pharmaceutical applications. The compound's lipophilicity, enhanced by the presence of methoxy groups, influences its ability to interact with cellular membranes and biological targets .
Classification and Natural Sources
Classification in Flavonoid Hierarchy
The compound is classified within the following hierarchical framework:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Phenylpropanoids and polyketides |
Class | Flavonoids |
Sub Class | O-methylated flavonoids |
Direct Parent | 7-O-methylated flavonoids |
Molecular Framework | Aromatic heteropolycyclic compounds |
This classification is important for understanding the compound's relationship to other flavonoids and predicting its potential biological activities .
Natural Sources
7,4'-Dimethoxyflavone has been reported in several plant species, including:
Its presence in fenugreek makes it a potential biomarker for the consumption of this food product .
Biological Activities
Antifungal Properties
One of the most significant biological activities of 7,4'-Dimethoxyflavone and its derivatives is their antifungal effect. Research on the related compound 5-hydroxy-7,4'-dimethoxyflavone isolated from Combretum zeyheri has demonstrated notable activity against Candida albicans .
The compound exhibits synergistic activity when combined with conventional antifungal agents such as miconazole. In one study, the combination completely inhibited the growth of C. albicans after only 4 hours of incubation .
Inhibition of Fungal Cellular Processes
7,4'-Dimethoxyflavone and its derivatives have been shown to affect multiple cellular processes in fungi:
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Ergosterol biosynthesis: Treatment with 5-hydroxy-7,4'-dimethoxyflavone resulted in a time-dependent decrease of ergosterol content in C. albicans to 91% and 63% at 16 and 24 hours respectively .
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Drug efflux pumps: The compound inhibits drug efflux pumps with an IC₅₀ value of 51.64 μg/ml .
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Antioxidant enzymes: Inhibition of antioxidant enzymes was observed at a concentration of 5 μM .
Mechanisms of Action
Antifungal Mechanism
The antifungal activity of 7,4'-Dimethoxyflavone and its derivatives involves multiple targets and pathways:
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Inhibition of ergosterol biosynthesis: Ergosterol is essential for fungal cell membrane integrity, and its reduction leads to compromised membrane function and cell death .
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Inhibition of drug efflux pumps: By interfering with these pumps, the compound prevents fungi from expelling antifungal drugs, increasing their intracellular concentration and effectiveness .
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Inhibition of antioxidant enzymes: This action compromises the fungal cell's ability to manage oxidative stress, contributing to cell damage and death .
Other Molecular Mechanisms
Besides its antifungal effects, 7,4'-Dimethoxyflavone exhibits additional pharmacological mechanisms:
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Anti-inflammatory activity: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2) and reduces the production of pro-inflammatory cytokines.
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Anticancer potential: It modulates signaling pathways involved in cell proliferation and apoptosis, including the inhibition of calcium-mediated cell cycle regulation.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 7,4'-Dimethoxyflavone:
Compound | Structural Difference | Shared Activities |
---|---|---|
5-Hydroxy-7,4'-dimethoxyflavone | Additional hydroxyl group at position 5 | Antifungal, inhibition of calcium-mediated cell cycle regulation |
5-Hydroxy-7-methoxyflavone | Lacks methoxy group at position 4', has hydroxyl at position 5 | Anti-inflammatory, anticancer |
5,7-Dimethoxyflavone | Methoxy at position 5 instead of position 4' | Antifungal, antioxidant |
The position and nature of substituents on the flavone backbone significantly influence the biological activities of these compounds .
Structure-Activity Relationship
The unique dual methoxy substitution in 7,4'-Dimethoxyflavone enhances its lipophilicity compared to hydroxylated flavones, which affects its:
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Cell membrane permeability
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Interaction with target proteins
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Metabolic stability
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Bioavailability
These properties contribute to the compound's distinct biological activity profile compared to other flavonoids.
Research Applications and Future Perspectives
Biomarker Applications
The presence of 7,4'-Dimethoxyflavone in specific plants like fenugreek makes it a potential biomarker for the consumption of these food products. This application could be valuable in nutritional studies, dietary assessment, and understanding the relationship between specific food consumption and health outcomes .
Lead Compound for Drug Development
The compound shows promise as a lead structure for the development of new antifungal phytomedicines. Its multi-target mechanism of action is particularly advantageous, as it could potentially reduce the likelihood of resistance development compared to single-target antifungal agents .
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